molecular formula C11H14ClNO B1587727 3-(4-Chlorophenoxy)piperidine CAS No. 384346-27-4

3-(4-Chlorophenoxy)piperidine

Cat. No. B1587727
M. Wt: 211.69 g/mol
InChI Key: OXELOOCWZRBKSV-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenoxy)piperidine” is a chemical compound with the molecular formula C11H14ClNO . It is used as an intermediate for pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-(4-Chlorophenoxy)piperidine”, has been a topic of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)piperidine” consists of a piperidine ring attached to a chlorophenyl group via an oxygen atom . The InChI key for this compound is NRNUAELGGRFVQV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(4-Chlorophenoxy)piperidine” is a white to pale yellow powder . It has a molecular weight of 248.15 . The compound is soluble in water .

Scientific Research Applications

Molecular Structure and Conformation

  • The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized by X-ray diffraction, revealing orthorhombic crystals and a chair conformation for the piperidine ring, which is significant for understanding molecular interactions and designing related compounds for various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthetic Applications and Catalysis

  • Piperidine derivatives have been explored for their utility in catalysis, such as Fe3O4-PPCA nanoparticles, which demonstrated efficacy as a novel catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the potential of piperidine-based materials in facilitating chemical transformations (Ghorbani‐Choghamarani & Azadi, 2015).

Antimicrobial Activity

  • The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, involving a piperidine scaffold, was synthesized and demonstrated favorable antimicrobial activities, highlighting the potential of piperidine derivatives in developing new antimicrobial agents (Okasha et al., 2022).

Conformational Studies

  • Conformational studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provided insights into the structural preferences of piperidine rings, which are crucial for understanding their biological activity and interaction with biological targets (Arulraj et al., 2017).

Electronic and Optical Properties

  • Novel regioregular conjugated polythiophenes with side-chain containing different substituted end groups, including piperidine, were synthesized, showcasing the influence of the carbonyl group on the electrochemical properties of conjugated polythiophenes. These findings are important for the development of materials with tailored electronic and optical properties (Wang et al., 2013).

Safety And Hazards

“3-(4-Chlorophenoxy)piperidine” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

The future directions for “3-(4-Chlorophenoxy)piperidine” could involve further exploration of its potential applications in pharmaceuticals, given its role as an intermediate. More research could also be conducted to fully understand its mechanism of action and potential therapeutic benefits .

properties

IUPAC Name

3-(4-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXELOOCWZRBKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397576
Record name 3-(4-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)piperidine

CAS RN

384346-27-4
Record name 3-(4-Chlorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384346-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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